molecular formula C14H25ClN6O5.2HCl B1192025 GGACK Dihydrochloride

GGACK Dihydrochloride

Cat. No.: B1192025
M. Wt: 465.76
Attention: For research use only. Not for human or veterinary use.
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Description

GGACK Dihydrochloride is a peptide-based compound widely utilized in biomedical research, particularly in drug delivery systems and enzymatic inhibition studies. Structurally, it contains a tripeptide sequence (Glu-Gly-Arg) modified with a chloromethyl ketone (CMK) group, which confers irreversible inhibitory activity against proteases such as trypsin-like enzymes . Its dihydrochloride salt form enhances solubility in aqueous solutions, making it suitable for in vitro and in vivo applications. This compound has been employed in glioblastoma research, where it is integrated into nanocarriers like polymeric micelles and liposomes to improve drug delivery efficiency . Additionally, it is used in xenograft studies for RNA sequencing (RNA-seq) to distinguish host and graft gene expression profiles .

Properties

Molecular Formula

C14H25ClN6O5.2HCl

Molecular Weight

465.76

Synonyms

(S)-4-amino-5-((2-(((S)-1-chloro-6-((diaminomethylene)amino)-2-oxohexan-3-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid dihydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Trientine Dihydrochloride

  • Structure and Application : A copper-chelating agent (C₆H₁₈Cl₂N₄) used to treat Wilson’s disease. Unlike GGACK, which targets proteases, trientine binds excess copper for excretion .
  • Research Findings : Clinical studies confirm its efficacy in reducing copper levels, with ongoing investigations for applications in neurodegenerative diseases .

GSK 2636771 Dihydrochloride

  • Structure and Application : An anticancer agent (C₂₂H₂₄Cl₂F₃N₃O₃) targeting PI3Kβ signaling. While GGACK focuses on drug delivery, GSK 2636771 inhibits kinase activity to suppress tumor growth .
  • Research Findings : Preclinical trials demonstrate potency in PTEN-deficient cancers, highlighting its mechanistic divergence from GGACK’s protease inhibition .

Chemical Initiators: Azoamidine Dihydrochlorides

  • Examples : 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride and derivatives .
  • Application : These compounds serve as water-soluble polymerization initiators, contrasting with GGACK’s role in biomedicine. Their radical-generating properties are critical in industrial polymer synthesis .

Biogenic Amine Dihydrochlorides

  • Examples : Putrescine dihydrochloride (C₄H₁₂Cl₂N₂), cadaverine dihydrochloride (C₅H₁₄Cl₂N₂), and histamine dihydrochloride .
  • Application : Used as analytical standards in food safety testing. Their primary function is to quantify biogenic amines in spoilage detection, unlike GGACK’s therapeutic research applications .

Comparative Data Table

Compound Molecular Formula Primary Application Key Property Source
GGACK Dihydrochloride Not disclosed Protease inhibition, drug delivery Irreversible CMK modification
Trientine Dihydrochloride C₆H₁₈Cl₂N₄ Copper chelation High metal-binding affinity
GSK 2636771 Dihydrochloride C₂₂H₂₄Cl₂F₃N₃O₃ PI3Kβ inhibition Selective kinase targeting
Putrescine Dihydrochloride C₄H₁₂Cl₂N₂ Food safety analytics Water-soluble standard
2,2’-Azobis compounds Variable Polymer synthesis Radical-initiated polymerization

Q & A

Q. What is the primary mechanism of action of GGACK Dihydrochloride in serine protease inhibition?

this compound acts as an irreversible inhibitor of Factor Xa (FXa) and other trypsin-like serine proteases by covalently modifying their active sites via chloromethylketone chemistry. This mechanism involves alkylation of the catalytic histidine residue, effectively blocking substrate binding and enzymatic activity. Researchers should validate its specificity using control assays, as cross-reactivity with related proteases (e.g., thrombin) may occur depending on concentration and experimental conditions .

Q. How should this compound be stored and reconstituted to maintain stability in experiments?

The compound is typically supplied lyophilized or frozen and remains stable for >1 year when stored at -20°C in glass vials or inert plastic tubes. For reconstitution, use ice-cold, protease-free buffers (e.g., Tris-HCl pH 7.4) to minimize premature hydrolysis. Avoid repeated freeze-thaw cycles, and aliquot working solutions to retain activity .

Intermediate Research Questions

Q. What experimental design considerations are critical for fluorometric FXa inhibition assays using this compound?

Key steps include:

  • Buffer preparation : Use FXa-specific assay buffers (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0) to maintain enzymatic activity.
  • Enzyme dilution : Dilute FXa enzyme to 0.1–1.0 U/mL in a compatible buffer to avoid self-activation.
  • Inhibitor titration : Pre-incubate this compound (0.1–10 µM) with FXa for 15–30 minutes at 37°C before adding fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC).
  • Data normalization : Include controls without inhibitor to establish baseline fluorescence and account for non-specific substrate cleavage .

Q. How can researchers distinguish between FXa-specific inhibition and off-target effects in coagulation studies?

  • Parallel assays : Compare inhibition profiles with PPACK (thrombin-specific inhibitor) to isolate FXa-specific effects.
  • Competitive inhibition assays : Use increasing concentrations of this compound alongside FXa-selective substrates.
  • Structural validation : Perform X-ray crystallography or molecular docking studies to confirm binding to FXa’s active site .

Advanced Research Questions

Q. How does this compound’s selectivity profile impact its use in complex biological models (e.g., glioblastoma xenografts)?

While this compound is primarily an FXa inhibitor, its off-target effects on other serine proteases (e.g., trypsin-like enzymes in tumor microenvironments) may confound results. In glioblastoma models, researchers should:

  • Validate target engagement : Use Western blotting or activity-based probes to confirm FXa inhibition in vivo.
  • Control for protease crosstalk : Combine with inhibitors of complementary pathways (e.g., uPA inhibitors) to isolate FXa-dependent mechanisms .

Q. What methodological strategies resolve contradictions in FXa activity data when using this compound across different plasma samples?

Discrepancies may arise due to:

  • Plasma matrix effects : Pre-treat samples with heparin or citrate to neutralize endogenous anticoagulants.
  • Protease heterogeneity : Quantify FXa levels via ELISA before inhibition assays to normalize activity.
  • Incomplete inhibition : Optimize pre-incubation time (≥30 minutes) and verify irreversibility via dialysis or dilution tests .

Q. How can this compound be integrated into nanoparticle-based drug delivery systems for enhanced specificity?

In nanoparticle formulations (e.g., PAMAM dendrimers), consider:

  • Solubility compatibility : Use hydrophilic coatings to stabilize this compound in aqueous cores.
  • Controlled release : Employ pH-sensitive linkers to release the inhibitor selectively in protease-rich tumor environments.
  • Biodistribution tracking : Label nanoparticles with fluorescent tags (e.g., Cy5) to correlate delivery efficiency with FXa inhibition .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response curves in this compound inhibition studies?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC₅₀ values.
  • Error estimation : Use bootstrapping or Monte Carlo simulations to quantify confidence intervals for inhibition constants.
  • Outlier detection : Apply Grubbs’ test to exclude aberrant data points caused by substrate degradation or instrument drift .

Q. How can researchers validate the irreversibility of this compound’s inhibition in kinetic assays?

  • Dilution test : Dilute the inhibitor-enzyme mixture 100-fold; irreversible inhibition will retain >90% activity loss.
  • Substrate competition : Add excess substrate after inhibition—irreversible binding prevents recovery of enzymatic activity.
  • Mass spectrometry : Confirm covalent adduct formation between this compound and FXa’s active site .

Troubleshooting & Contradictions

Q. Why might this compound fail to inhibit FXa in cell-based assays despite in vitro efficacy?

Potential issues include:

  • Cell permeability barriers : Use membrane-permeabilizing agents (e.g., digitonin) or liposomal encapsulation.
  • Intracellular protease interference : Co-administer lysosomal inhibitors (e.g., chloroquine) to protect this compound from degradation.
  • Redox instability : Ensure assays are conducted under reducing conditions (e.g., 1 mM DTT) to preserve the chloromethylketone group .

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